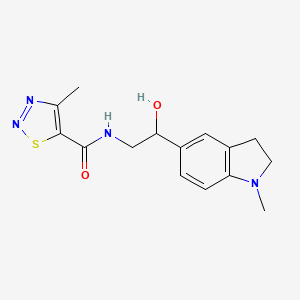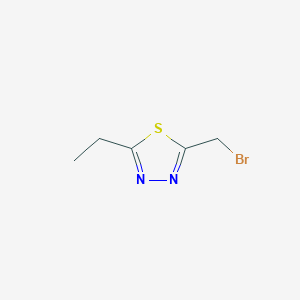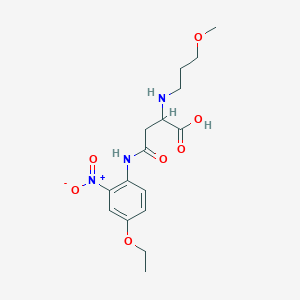
methyl 3-(N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures are often used in organic synthesis and pharmaceutical development . They can have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step pathways starting from simpler molecules . For example, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds has been reported .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps . For example, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, is 162.2316 .Applications De Recherche Scientifique
Synthesis and Reactions
The compound's role in various synthetic pathways highlights its versatility in organic chemistry. It's involved in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For example, it serves as a precursor in the synthesis of 1,4-dihydropyridines, which have notable cardiovascular activity and potential as coronary vessel dilators. These dihydropyridines can be synthesized through condensation processes involving enamine and ylidene acid ester components, showcasing the compound's utility in generating pharmacologically relevant structures (Abernathy, 1978).
Catalytic Applications
The compound also finds application in catalytic processes, such as in the Cs2CO3-promoted cross-dehydrogenative coupling of thiophenols with active methylene compounds. This method facilitates the efficient α-sulfenylation of carbonyl compounds, contributing to the straightforward construction of carbon–sulfur bonds under mild conditions. This reaction underscores the compound's role in enhancing the synthesis of α-sulfenylated carbonyl compounds, which are valuable in various chemical synthesis pathways (Chen et al., 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, the compound's derivatives, particularly those related to 1,4-dihydropyridines, have been explored for their cardiovascular activity. These studies focus on the electrochemical properties and potential therapeutic applications of the synthesized compounds, indicating a broad interest in exploiting their biological activities for medical purposes. The research demonstrates the compound's significant potential in the development of new treatments for cardiovascular diseases, highlighting its importance in drug discovery and development (Krauze et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-21-8-3-4-14(17(21)23)18(24)22-9-5-13(6-10-22)12-20-30(26,27)15-7-11-29-16(15)19(25)28-2/h3-4,7-8,11,13,20H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIOUMVRMXAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)



![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)
![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)
